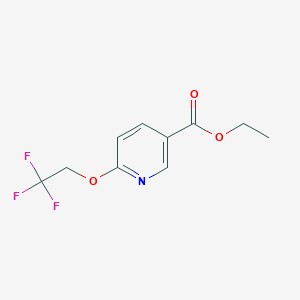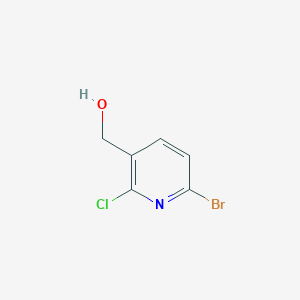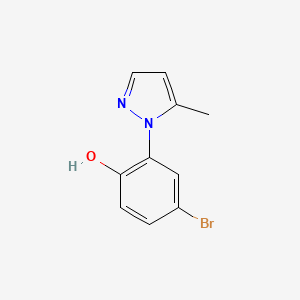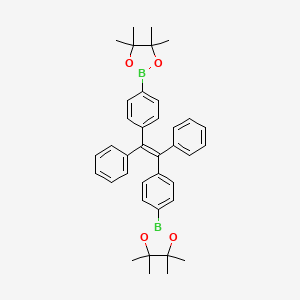![molecular formula C28H38ClFO7 B1511154 [2-[(8S,10S,11S,13S,14S,16S,17R)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate;hydrochloride](/img/structure/B1511154.png)
[2-[(8S,10S,11S,13S,14S,16S,17R)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-[(8S,10S,11S,13S,14S,16S,17R)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate;hydrochloride is a synthetic glucocorticoid with potent anti-inflammatory and immunosuppressive properties. It is widely used in the treatment of various inflammatory and autoimmune conditions, including dermatologic disorders, allergic reactions, and rheumatic diseases . This compound is a stereoisomer of dexamethasone, differing only in the spatial configuration of the methyl group at position 16 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: [2-[(8S,10S,11S,13S,14S,16S,17R)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate;hydrochloride is synthesized through a series of chemical reactions starting from a steroid nucleus. The synthesis involves the introduction of a fluorine atom at the 9α position and a methyl group at the 16β position. The key steps include:
Fluorination: Introduction of the fluorine atom using reagents like hydrogen fluoride or fluorine gas.
Methylation: Addition of the methyl group using methylating agents such as methyl iodide.
Industrial Production Methods: Industrial production of betamethasone hydrochloride involves large-scale chemical synthesis under controlled conditions. The process includes:
Reactor Design: Use of reactors that can handle high-pressure and high-temperature conditions.
Purification: Multiple purification steps, including crystallization and chromatography, to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: [2-[(8S,10S,11S,13S,14S,16S,17R)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate;hydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Halogenating agents like chlorine or bromine
Major Products: The major products formed from these reactions include various derivatives of betamethasone, such as betamethasone dipropionate and betamethasone valerate .
Aplicaciones Científicas De Investigación
[2-[(8S,10S,11S,13S,14S,16S,17R)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in analytical chemistry for the development of chromatographic methods.
Biology: Studied for its effects on cellular processes, including cell proliferation and apoptosis.
Medicine: Extensively used in clinical research for the treatment of inflammatory and autoimmune diseases
Mecanismo De Acción
[2-[(8S,10S,11S,13S,14S,16S,17R)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate;hydrochloride exerts its effects by binding to glucocorticoid receptors in the cytoplasm. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it modulates the transcription of target genes. The primary molecular targets include:
Cytokines: Inhibition of pro-inflammatory cytokines such as interleukins and tumor necrosis factor-alpha.
Enzymes: Suppression of enzymes involved in the inflammatory response, such as phospholipase A2 .
Comparación Con Compuestos Similares
[2-[(8S,10S,11S,13S,14S,16S,17R)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate;hydrochloride is often compared with other glucocorticoids, such as:
Dexamethasone: Similar in structure but differs in the spatial configuration of the methyl group at position 16.
Prednisone: Another glucocorticoid with similar anti-inflammatory properties but different pharmacokinetic profiles.
Hydrocortisone: A naturally occurring glucocorticoid with lower potency compared to betamethasone.
Uniqueness: this compound is unique due to its high potency and long duration of action, making it effective in treating severe inflammatory conditions .
Propiedades
Fórmula molecular |
C28H38ClFO7 |
|---|---|
Peso molecular |
541 g/mol |
Nombre IUPAC |
[2-[(8S,10S,11S,13S,14S,16S,17R)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate;hydrochloride |
InChI |
InChI=1S/C28H37FO7.ClH/c1-6-23(33)35-15-22(32)28(36-24(34)7-2)16(3)12-20-19-9-8-17-13-18(30)10-11-25(17,4)27(19,29)21(31)14-26(20,28)5;/h10-11,13,16,19-21,31H,6-9,12,14-15H2,1-5H3;1H/t16-,19-,20-,21-,25-,26-,27?,28-;/m0./s1 |
Clave InChI |
JTCGZVWFMFIDFX-XEMJQECLSA-N |
SMILES isomérico |
CCC(=O)OCC(=O)[C@]1([C@H](C[C@@H]2[C@@]1(C[C@@H](C3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)OC(=O)CC.Cl |
SMILES canónico |
CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)OC(=O)CC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Bromo-4-nitrobenzo[d]thiazole](/img/structure/B1511073.png)
![3-Bromo-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1511076.png)








![1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine dihydrochloride](/img/structure/B1511097.png)


![2-(6-Chloro-3-pyridinyl)-9-azabicyclo[4.2.1]non-2-ene fumarate](/img/structure/B1511107.png)
